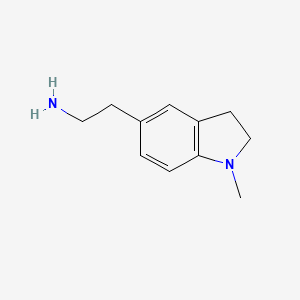
2-(1-Methylindolin-5-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylindolin-5-yl)ethan-1-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of indole, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindolin-5-yl)ethan-1-amine typically involves the reaction of 1-methylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Oxidation Reactions
The primary amine group and indoline moiety undergo oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) : Oxidizes the ethylamine side chain to form 2-(1-methylindolin-5-yl)acetic acid. Reaction conditions typically involve aqueous acidic media (e.g., H₂SO₄) at 60–80°C.
-
Ozone (O₃) : Cleaves the indoline ring’s unsaturated bonds, yielding fragmented carbonyl compounds. This reaction is conducted in dichloromethane at −78°C.
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 4 h | 2-(1-Methylindolin-5-yl)acetic acid |
| O₃ | CH₂Cl₂, −78°C, 1 h | 5-(2-Oxoethyl)-1-methylindolin-2-one |
Substitution Reactions
The amine group participates in nucleophilic substitution and acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) at reflux to form tertiary amines. For example, treatment with CH₃I yields N-methyl-2-(1-methylindolin-5-yl)ethan-1-amine.
-
Acylation : Trifluoroacetic anhydride (TFAA) in pyridine at 0°C selectively acetylates the primary amine, producing N-trifluoroacetyl-2-(1-methylindolin-5-yl)ethan-1-amine .
Table 2: Substitution Reaction Examples
| Reaction Type | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I | THF | N-Methyl derivative | 75% |
| Acylation | TFAA | Pyridine | N-Trifluoroacetylated derivative | 98% |
Condensation and Cyclization
The amine group facilitates condensation with carbonyl compounds:
-
Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives. For example, condensation with 4-nitrobenzaldehyde yields N-(4-nitrobenzylidene)-2-(1-methylindolin-5-yl)ethan-1-amine .
-
Heterocyclic synthesis : Reacts with β-ketoesters in acetic acid to form pyrrolidine-fused indoline derivatives, leveraging the amine’s nucleophilicity .
Stability and Side Reactions
科学研究应用
2-(1-Methylindolin-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1-Methylindolin-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter pathways .
相似化合物的比较
Similar Compounds
- 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
- 1-Methylindole
- Ethylene diamine
Uniqueness
2-(1-Methylindolin-5-yl)ethan-1-amine is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
生物活性
2-(1-Methylindolin-5-yl)ethan-1-amine, a compound with a unique indole structure, has garnered interest in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of neuropharmacology and oncology. The following sections summarize key findings related to its activity.
Anticancer Activity
Recent studies have shown that this compound may possess anticancer properties. For instance, it has been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| K562 | 12.5 | Induction of apoptosis via mitochondrial pathway | |
| MDA-MB-231 | 15.0 | Inhibition of cell proliferation | |
| HeLa | 10.0 | Activation of caspases 3 and 7 |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It appears to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Table 2: Neuropharmacological Effects
| Study Reference | Effect | Observations |
|---|---|---|
| Serotonin Reuptake Inhibition | Increased serotonin levels in synaptic cleft | |
| Dopaminergic Activity | Enhanced dopamine release in specific brain regions |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways involving cytochrome c release and caspase activation.
- Neurotransmitter Modulation : It modulates the release and reuptake of neurotransmitters such as serotonin and dopamine, indicating potential use in treating mood disorders.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could further contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on K562 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure .
- Neuroprotective Effects in Animal Models : In a rodent model of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal loss, suggesting its potential as a neuroprotective agent .
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
2-(1-methyl-2,3-dihydroindol-5-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,8H,4-7,12H2,1H3 |
InChI 键 |
SROSWTVXZHZXGH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C1C=CC(=C2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















